molecular formula C13H18N2O3S B599057 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde CAS No. 1197193-37-5

2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde

Cat. No. B599057
CAS RN: 1197193-37-5
M. Wt: 282.358
InChI Key: FDYJNLLUGIQENA-UHFFFAOYSA-N
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Description

2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde, also known as MPSB, is a chemical compound that has been widely used in scientific research. It is a benzaldehyde derivative that has a piperazine ring and a methylsulfonyl group attached to it. MPSB has been found to have various biochemical and physiological effects, making it a valuable compound in the field of pharmacology and biotechnology.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structure of compounds related to 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde have been explored, revealing insights into their molecular configurations and potential chemical properties. For instance, the synthesis of 1-benzhydryl-4-methanesulfonyl-piperazine by nucleophilic substitution of 1-benzhydryl-piperazine with methyl sulfonyl chloride has been documented, with the product characterized by spectroscopic techniques and X-ray crystallography (Naveen et al., 2007).

Solubility and Physical Properties

  • Studies on the solubility of 4-(methylsulfonyl)benzaldehyde in various organic solvents at elevated temperatures have been conducted, highlighting its solubility behavior which is crucial for its application in pharmaceutical formulation and chemical synthesis (Cong et al., 2016). Another study detailed the solubility of the compound in binary solvent mixtures, offering valuable data for the development of chemical processes and purification methods (Li et al., 2017).

Chemical Reactions and Potential Applications

  • The reactivity of derivatives of 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde with other compounds has been investigated, providing insights into their potential applications in synthesizing novel chemical entities. For example, chiral 2-methylsulfinyl benzaldehyde has been used as a starting material for the synthesis of imino- and amino-sulfoxides, exploring their catalytic properties in new catalytic procedures for the synthesis of enantioenriched homoallylic alcohols (Sio et al., 2010).

Antimicrobial Testing

  • Some derivatives have shown potential antimicrobial activity, suggesting their use in developing new therapeutic agents. A study on new hydrazone derivatives bearing the 1,2,4-triazole moiety evaluated their antimycobacterial activities, with the methylsulfonyl-substituted derivative displaying significant activity (Sarı et al., 2018).

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-4-methylsulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-14-5-7-15(8-6-14)13-9-12(19(2,17)18)4-3-11(13)10-16/h3-4,9-10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYJNLLUGIQENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)S(=O)(=O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700180
Record name 4-(Methanesulfonyl)-2-(4-methylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde

CAS RN

1197193-37-5
Record name 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197193-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methanesulfonyl)-2-(4-methylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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